molecular formula C7H5IN2 B1309965 3-Iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 23616-57-1

3-Iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1309965
CAS No.: 23616-57-1
M. Wt: 244.03 g/mol
InChI Key: BTIANIFSBYIGPA-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine core structure.

Biochemical Analysis

Biochemical Properties

3-Iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and thereby blocking downstream signaling pathways. This interaction is significant in the context of cancer therapy, as abnormal FGFR signaling is implicated in the progression of several cancers .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the proliferation of various cancer cell lines, including breast cancer and liver cancer cells . The compound induces apoptosis, or programmed cell death, in these cells by disrupting key signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding pocket of FGFRs, forming hydrogen bonds with key residues in the kinase domain . This binding inhibits the autophosphorylation of FGFRs, preventing the activation of downstream signaling cascades. Furthermore, the compound has been shown to inhibit other kinases, such as human neutrophil elastase, by a similar mechanism . These interactions result in the suppression of cellular proliferation and the induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In vitro studies have shown that the compound maintains its inhibitory effects on FGFRs for several hours, but prolonged exposure can lead to reduced efficacy due to degradation . In vivo studies have demonstrated that the compound can have long-term effects on cellular function, including sustained inhibition of tumor growth in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the excretion of the compound from the body. Additionally, the compound can influence metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to bind to serum albumin, which facilitates its distribution in the bloodstream and delivery to target tissues . Additionally, it can be actively transported into cells via organic anion transporters, which contribute to its intracellular accumulation and localization .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target kinases . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the subcellular localization and activity of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the iodination of 1H-pyrrolo[2,3-b]pyridine using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The choice of reagents and reaction conditions can be optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an iodine atom, which imparts distinct reactivity and electronic properties. This makes it a versatile intermediate for the synthesis of various functionalized derivatives and bioactive compounds .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIANIFSBYIGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418797
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23616-57-1
Record name 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Iodo-7-azaindole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7-azaindole (20.0 g, 169 mmol) in ethanol is treated with iodine (57.9 g, 228 mmol), potassium iodide (37.8 g, 228 mmol), and 1 N aqueous NaOH (204 mL, 204 mmol). After stirring for 4 h at 20° C., the reaction is diluted with water and extracted with ethyl acetate. The organic extracts are combined and concentrated in vacuo. The resultant residue is crystallized from methanol/water to afford the title compound as a pinkish-white solid, 35.4 g, mp 201-204° C., characterized by mass spectral and HNMR analyses.
Quantity
20 g
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reactant
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57.9 g
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37.8 g
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reactant
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204 mL
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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